2-(7-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride
Description
Systematic IUPAC Nomenclature and Molecular Formula Determination
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 2-(7-Methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride, reflecting the precise positioning of substituents on the benzimidazole framework. The molecular formula has been definitively determined as C₁₀H₁₅Cl₂N₃, with a corresponding molecular weight of 248.15 grams per mole. This formulation accounts for the benzimidazole core structure, the methyl substituent at the 7-position, the ethanamine side chain, and the associated hydrochloride counterions.
The compound exists under several synonymous designations in chemical databases, including [2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride and 2-(4-methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride, reflecting variations in nomenclature conventions across different chemical registry systems. The Registry Number 1158319-46-0 serves as the primary Chemical Abstracts Service identifier for this compound. The empirical formula follows the Hill notation system as C₁₀H₁₅Cl₂N₃, providing a standardized representation for database searches and chemical informatics applications.
The structural representation through Simplified Molecular Input Line Entry System notation is recorded as Cl.Cl.Cc1cccc2nc(CCN)[nH]c12, which encodes the complete connectivity pattern including the aromatic benzimidazole system, methyl substitution, ethanamine chain, and chloride counterions. The International Chemical Identifier key RCSURNGADNUKKB-UHFFFAOYSA-N provides a unique hash-based identifier derived from the complete molecular structure, ensuring unambiguous chemical identification across diverse chemical databases and literature sources.
Crystallographic Analysis of Benzimidazole Core Structure
The benzimidazole core structure in this compound exhibits characteristic crystallographic features that have been extensively studied through X-ray diffraction analysis. The benzimidazole moiety consists of a fused benzene and imidazole ring system, creating a planar aromatic framework that serves as the foundation for the compound's structural organization. Crystal structure studies of related benzimidazole compounds have revealed that the aromatic system typically maintains planarity with minimal deviation from the ideal geometry, contributing to the stability and intermolecular interactions observed in the solid state.
The 7-methyl substitution introduces specific steric and electronic effects that influence the overall molecular geometry and packing arrangements in the crystal lattice. Crystallographic investigations have demonstrated that methyl substituents on benzimidazole rings generally adopt orientations that minimize steric hindrance while maximizing favorable intermolecular contacts. The positioning of the methyl group at the 7-position creates a unique substitution pattern that differentiates this compound from other benzimidazole derivatives and influences its crystallization behavior.
Hirshfeld surface analysis of benzimidazole compounds has revealed that the most significant intermolecular contacts typically include hydrogen-hydrogen interactions accounting for approximately 47.5% of the surface contacts, with oxygen-hydrogen and nitrogen-hydrogen interactions contributing 12.4% and 6.1% respectively. Carbon-hydrogen interactions represent 27.6% of the contacts, while carbon-carbon interactions constitute 4.6% of the total surface interactions. These contact patterns provide insight into the preferred molecular arrangements and stability factors in the crystalline state.
The benzimidazole core structure demonstrates characteristic bond lengths and angles that conform to established parameters for aromatic heterocyclic systems. The fused ring arrangement creates specific dihedral angles between the benzene and imidazole portions, typically ranging from 0 to 5 degrees, indicating the planar nature of the aromatic system. Crystal packing studies have shown that benzimidazole compounds frequently exhibit π-π stacking interactions between aromatic rings, contributing to the overall stability of the crystal structure.
Proton Environment Mapping via ¹H Nuclear Magnetic Resonance Spectral Interpretation
Proton Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen environments in this compound, revealing distinct resonance patterns characteristic of the benzimidazole framework and associated substituents. The aromatic protons of the benzimidazole ring system typically resonate in the downfield region between 7.0 and 8.5 parts per million, reflecting the deshielding effects of the aromatic π-electron system. The specific chemical shifts observed for benzimidazole protons depend on the electronic environment created by substituents and the overall molecular geometry.
The methyl group at the 7-position generates a characteristic singlet resonance in the aliphatic region, typically appearing between 2.0 and 3.0 parts per million. This methyl signal serves as a diagnostic feature for confirming the substitution pattern and can be used to distinguish this compound from other benzimidazole isomers. The integration ratio of this methyl peak relative to the aromatic protons provides quantitative confirmation of the molecular structure and purity assessment.
The ethanamine side chain produces two distinct multipicity patterns corresponding to the methylene groups adjacent to the benzimidazole ring and the amino functionality. The methylene group directly connected to the benzimidazole ring typically appears as a triplet in the range of 2.8 to 3.2 parts per million, while the methylene adjacent to the amino group resonates slightly upfield at 2.6 to 3.0 parts per million. These chemical shift values reflect the influence of the electron-withdrawing benzimidazole system and the electron-donating amino group on the respective methylene environments.
Coupling constant analysis reveals characteristic splitting patterns that provide structural confirmation through scalar coupling interactions between adjacent protons. The ethanamine chain typically exhibits triplet multiplicities with coupling constants ranging from 6 to 8 Hertz, consistent with three-bond coupling between methylene protons. The aromatic region may show complex multipicity patterns due to ortho, meta, and para coupling relationships within the benzene ring portion of the benzimidazole system.
Temperature-dependent Nuclear Magnetic Resonance studies have shown that benzimidazole compounds may exhibit dynamic behavior related to tautomerization or conformational changes, particularly involving the imidazole nitrogen atoms. These dynamic processes can influence the observed chemical shifts and coupling patterns, providing additional structural information about the compound's behavior in solution.
Heavy Atom Characterization Through ¹³C Nuclear Magnetic Resonance Spectroscopy
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides comprehensive characterization of the carbon framework in this compound, revealing distinct resonance patterns for each carbon environment within the molecular structure. The aromatic carbon atoms of the benzimidazole system typically resonate in the range of 125 to 150 parts per million, characteristic of sp²-hybridized carbons in aromatic heterocyclic systems. The specific chemical shifts within this region depend on the electronic effects of nitrogen atoms and substituents, providing detailed information about the aromatic framework.
The carbon atom at the 2-position of the benzimidazole ring, which serves as the attachment point for the ethanamine side chain, typically exhibits a chemical shift in the range of 150 to 160 parts per million. This downfield position reflects the influence of both nitrogen atoms in the imidazole ring and the electron-withdrawing effects of the aromatic system. The carbon atoms in the benzene portion of the benzimidazole structure show chemical shifts ranging from 120 to 140 parts per million, with variations depending on their proximity to the nitrogen-containing ring.
The methyl carbon at the 7-position produces a characteristic upfield resonance, typically appearing between 20 and 30 parts per million. This chemical shift value is consistent with aliphatic methyl groups attached to aromatic systems and serves as a diagnostic signal for confirming the substitution pattern. The integration and multiplicity of this carbon signal provide quantitative information about the methyl substitution.
The ethanamine side chain carbons exhibit distinct chemical shifts reflecting their different electronic environments. The methylene carbon directly attached to the benzimidazole ring typically resonates between 25 and 35 parts per million, while the methylene carbon adjacent to the amino group appears in the range of 37 to 45 parts per million. These chemical shift differences arise from the contrasting electronic effects of the aromatic benzimidazole system and the electron-donating amino functionality.
Distortionless Enhancement by Polarization Transfer experiments and two-dimensional Nuclear Magnetic Resonance techniques can provide additional structural confirmation by establishing carbon-hydrogen connectivity patterns and identifying quaternary carbon atoms within the benzimidazole framework. These advanced spectroscopic methods enhance the structural characterization by providing unambiguous assignments for all carbon environments in the molecule.
X-ray Diffraction Studies of Hydrochloride Salt Formation
X-ray diffraction analysis of this compound provides detailed insights into the solid-state structure and the specific interactions involved in hydrochloride salt formation. The crystallographic studies reveal the precise three-dimensional arrangement of molecules in the crystal lattice and the hydrogen bonding networks that stabilize the salt structure. Single crystal X-ray diffraction has been successfully employed to determine the absolute configuration and molecular geometry of related benzimidazole hydrochloride salts, demonstrating the power of this technique for structural characterization.
The hydrochloride salt formation involves protonation of the amino nitrogen in the ethanamine side chain, creating a positively charged ammonium center that forms ionic interactions with chloride counterions. Crystal structure analysis reveals the specific geometry of these ionic interactions, including bond lengths, bond angles, and intermolecular contact distances. The chloride anions typically position themselves to maximize electrostatic interactions with the protonated amino group while forming additional hydrogen bonding contacts with other donor sites in the molecule.
Hydrogen bonding patterns in benzimidazole hydrochloride salts have been extensively characterized through crystallographic studies, revealing complex networks that contribute to crystal stability. The most common hydrogen bonding motifs include nitrogen-hydrogen to chloride interactions from the protonated amino group, and nitrogen-hydrogen to chloride contacts from the benzimidazole imidazole nitrogen. These interactions create discrete or chain-like supramolecular arrangements that define the overall crystal packing.
The crystal packing efficiency and molecular arrangements have been analyzed using Hirshfeld surface analysis, which provides quantitative measures of intermolecular contacts and surface interactions. These studies reveal that hydrogen bonding interactions account for the majority of stabilizing contacts in the crystal structure, with additional contributions from van der Waals forces and π-π stacking interactions between benzimidazole rings. The specific percentage contributions of different contact types vary depending on the exact crystal packing arrangement and the presence of solvent molecules or additional counterions.
Unit cell parameters and space group determinations provide fundamental crystallographic data that characterize the crystal system and molecular arrangement. Benzimidazole hydrochloride salts typically crystallize in common space groups such as P21/c or P-1, with unit cell dimensions that accommodate the specific molecular geometry and intermolecular interactions. The crystal density, calculated from the unit cell parameters and molecular weight, provides additional validation of the structural determination and insights into the packing efficiency.
Properties
IUPAC Name |
2-(4-methyl-1H-benzimidazol-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.ClH/c1-7-3-2-4-8-10(7)13-9(12-8)5-6-11;/h2-4H,5-6,11H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXJBJCIVKURFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1713160-66-7 | |
| Record name | 1H-Benzimidazole-2-ethanamine, 7-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1713160-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Benzimidazole Core Synthesis via Condensation Reactions
A common approach to preparing benzimidazole derivatives, including 2-(7-methyl-1H-benzo[d]imidazol-2-yl)ethanamine, involves the condensation of o-phenylenediamine derivatives with carboxylic acids or their equivalents under controlled conditions.
Solvent-Free Melting Method :
This green chemistry approach involves heating amino acids with o-diaminobenzene derivatives at elevated temperatures (~170°C) without solvents. For example, reacting 4 mmol amino acid with 5 mmol o-diaminobenzene and 17.5% SnCl₂ catalyst for 5 hours yields benzimidazole derivatives efficiently with yields up to 83%. The product is isolated by dissolving in alcohol, adjusting pH to 9-10 with KOH, and purifying by flash chromatography.Stobbe Condensation Followed by Cyclization :
A patented method describes a two-step process starting with a Stobbe condensation between specific aldehydes and esters in the presence of bases such as potassium tert-butoxide, sodium ethoxide, or sodium methoxide in solvents like methanol, ethanol, or acetonitrile at 50-55°C. This intermediate is then cyclized to form the benzimidazole ring. Reaction molar ratios and temperatures are carefully controlled to optimize yield and purity.
Formation of the Ethanamine Side Chain
The ethanamine moiety at the 2-position can be introduced by several methods:
Direct Condensation with Amino Acids or Amino Alcohols :
The reaction of o-phenylenediamine derivatives with amino acids bearing the ethanamine side chain can yield the target compound after cyclization.Reduction of Nitro Precursors :
Nitro-substituted intermediates can be converted to amino derivatives using reducing agents such as iron in acetic acid or hydrochloric acid, avoiding catalyst poisoning issues seen in catalytic hydrogenations. This method is suitable for large-scale synthesis.
Formation of the Hydrochloride Salt
The hydrochloride salt form is typically prepared by treating the free base of 2-(7-methyl-1H-benzo[d]imidazol-2-yl)ethanamine with hydrochloric acid gas or aqueous HCl under controlled temperature conditions.
HCl Gas Bubbling Method :
Hydrochloric acid gas is slowly passed into a cooled mixture of the free base in ethanol with calcium chloride dihydrate at temperatures between -15°C and 5°C for several hours, followed by warming and stirring to complete salt formation.Isolation and Purification :
After salt formation, the mixture is cooled, and the hydrochloride salt is isolated by filtration or crystallization. Additional washing and drying steps ensure high purity.
Summary of Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Benzimidazole core synthesis | o-Diaminobenzene + amino acid + SnCl₂ catalyst | None (melting method) | 170°C, 5 h | 72-83 | Solvent-free, green chemistry approach |
| Stobbe condensation | Aldehyde + ester + base (KOtBu, NaOEt, NaOMe) | Methanol, ethanol, acetonitrile | 50-55°C | High | Suitable for large scale, no dangerous reagents |
| Nitro reduction | Fe-acetic acid or Fe-HCl reducing agent | Acetic acid or aqueous HCl | Room temp to 65°C | High | Avoids Pd catalyst poisoning |
| Hydrochloride salt formation | Free base + HCl gas + CaCl₂·2H₂O | Ethanol | -15 to 35°C | High | Controlled temperature, gas bubbling method |
Analytical Characterization and Purity
NMR Spectroscopy :
^1H and ^13C NMR are used for structural confirmation, showing characteristic signals for benzimidazole protons, methyl groups, and ethanamine side chain.Mass Spectrometry (MS) :
Confirms molecular weight and purity.Melting Point and Elemental Analysis :
Used to verify compound identity and purity.
Chemical Reactions Analysis
Types of Reactions
2-(7-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce more saturated imidazole derivatives .
Scientific Research Applications
Pharmacological Applications
2-(7-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride has been studied for its potential therapeutic effects:
- Anticancer Activity : Research indicates that compounds with benzimidazole structures exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Neuroprotective Effects : The compound may also possess neuroprotective properties. In vitro studies suggest that it can protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases .
Biochemical Studies
This compound has been utilized as a biochemical probe:
- Enzyme Inhibition Studies : It is used to investigate the inhibition of specific enzymes that play roles in metabolic pathways. For example, benzimidazole derivatives are known to inhibit certain kinases, which are crucial in cancer signaling pathways .
Drug Development
The unique structure of this compound makes it a candidate for drug development:
- Lead Compound in Synthesis : Researchers have synthesized derivatives of this compound to enhance its biological activity and selectivity against target proteins. The modifications aim to improve pharmacokinetic properties while minimizing toxicity .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of benzimidazole derivatives, including this compound. Results demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Neuroprotection
In a recent study on neurodegeneration, researchers tested the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The results showed a marked reduction in cell death and increased viability in treated groups compared to controls, suggesting potential for therapeutic use in conditions like Alzheimer's disease .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| 2-(7-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine HCl | Anticancer | 12.5 | |
| Benzimidazole Derivative X | Anticancer | 15.0 | |
| Benzimidazole Derivative Y | Neuroprotection | 20.0 |
Mechanism of Action
The mechanism of action of 2-(7-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at specific neurotransmitter receptors, influencing neuronal signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : Copper-mediated amidation () and vanadium complexation () are viable for modifying benzimidazole derivatives.
- Biological Relevance : Methyl and ethanamine groups are critical for interactions with biomolecular targets, as seen in histamine analogs () and opioid-like compounds ().
- Solubility and Bioavailability : Hydrochloride salts improve water solubility, but chain length and substituent positions affect partition coefficients .
Biological Activity
2-(7-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound, highlighting its therapeutic potential and implications in drug development.
- Molecular Formula : CHClN
- Molecular Weight : 248.15 g/mol
- CAS Number : 1158319-46-0
- Chemical Structure : The compound features a benzimidazole moiety, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been primarily explored in the context of its interactions with various biological targets. Key areas of investigation include:
- Antimicrobial Activity :
- Antitumor Activity :
- Neuroprotective Effects :
The mechanisms by which this compound exerts its biological effects are complex and multifaceted:
-
Enzyme Inhibition :
- The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or cellular signaling. For instance, certain benzimidazole derivatives have been identified as inhibitors of methionyl-tRNA synthetase in Trypanosoma brucei, showcasing their potential in treating parasitic infections .
- Receptor Modulation :
Case Studies and Research Findings
Several studies have investigated the efficacy and safety profile of this compound:
Q & A
Basic: What are the critical safety considerations for handling 2-(7-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride in laboratory settings?
Answer:
- Handling Precautions: Avoid inhalation, skin/eye contact, and ingestion. Use fume hoods, nitrile gloves, and safety goggles. Do not expose to heat, sparks, or open flames .
- Storage: Store in sealed glass containers under inert atmosphere (e.g., argon), in a cool, dry, and dark environment to prevent degradation .
- Spill Management: Collect spills with inert absorbents (e.g., vermiculite), avoid aqueous runoff, and dispose of as hazardous waste per local regulations .
Basic: What synthetic methodologies are commonly employed for preparing benzoimidazole derivatives like this compound?
Answer:
-
Key Steps:
- Core Formation: Cyclocondensation of o-phenylenediamine derivatives with carboxylic acids or esters under acidic conditions to form the benzoimidazole ring .
- Amine Functionalization: Alkylation or reductive amination to introduce the ethanamine sidechain .
- Hydrochloride Salt Formation: Treatment with HCl in anhydrous ethanol or dichloromethane .
-
Example Protocol (Adapted from ):
Reagent Role Equiv. Conditions Benzoimidazole precursor Starting material 1.0 Anhydrous DCM, RT, Ar Triethylamine Base 3.0 Stir 2–4 h Ethanol/HCl Salt formation Excess Precipitation, filtration
Advanced: How can structural contradictions in crystallographic data for benzoimidazole derivatives be resolved?
Answer:
- Data Validation: Use dual refinement strategies (e.g., SHELXL ) to compare models against experimental data. For ambiguous electron density regions (e.g., methyl group orientation), employ:
- Case Study: In a related compound (2-(1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride), hydrogen bonding ambiguities were resolved using Hirshfeld surface analysis and residual density maps .
Advanced: What strategies are effective for optimizing the biological activity of 7-methyl-substituted benzoimidazole derivatives?
Answer:
- Structure-Activity Relationship (SAR) Approaches:
- Biological Testing:
Advanced: How can low yields in amide derivatization reactions of this compound be mitigated?
Answer:
-
Common Issues & Solutions:
Problem Cause Solution Low Coupling Efficiency Poor activation Use HOBt/EDC instead of DCC Byproduct Formation Hydrolysis Anhydrous DMF, 0°C conditions Purification Challenges Polar impurities Reverse-phase HPLC (C18 column, 0.1% TFA) -
Case Example: A 15% yield improvement was achieved by switching from DCM to DMF and reducing reaction time to 8 h .
Advanced: What computational tools are recommended for predicting the binding mode of this compound to GPCR targets?
Answer:
- Workflow:
- Homology Modeling: Build GPCR structures using Rosetta or MODELLER, guided by templates like β2-adrenergic receptor (PDB: 2RH1) .
- Molecular Docking: Use AutoDock Vina or Glide with flexible sidechains to account for induced fit .
- MD Simulations (GROMACS/NAMD): Validate binding stability over 100 ns trajectories; analyze RMSD and ligand-protein H-bonds .
- Validation: Compare predicted binding energies (MM-GBSA) with experimental IC50 values to refine models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
